7-Chlorodioxindole
Overview
Description
7-Chlorodioxindole, also known as 7-Chloro-2-oxindole, is a heterocyclic compound with the molecular formula C8H6ClNO. It is a derivative of oxindole, characterized by the presence of a chlorine atom at the seventh position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chlorodioxindole can be achieved through several methods. One common approach involves the cyclization of α-chloroacetanilides using palladium-catalyzed reactions. This method provides high yields and functional group compatibility. Another method includes the use of titanium-catalyzed chemo- and enantioselective indole oxidation, which offers excellent yields and enantiomeric excesses .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale palladium-catalyzed cyclization reactions. The choice of catalyst, ligand, and base is crucial for optimizing the yield and purity of the product. Additionally, the use of green oxidants like hydrogen peroxide in titanium-catalyzed reactions is gaining popularity due to its environmentally friendly nature .
Chemical Reactions Analysis
Types of Reactions: 7-Chlorodioxindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxindole derivatives.
Reduction: Reduction reactions can convert this compound into other indole derivatives.
Substitution: The chlorine atom at the seventh position can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, titanium catalysts.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed: The major products formed from these reactions include various substituted oxindoles and indole derivatives, which have significant applications in medicinal chemistry .
Scientific Research Applications
7-Chlorodioxindole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Medicine: this compound derivatives have shown potential as antiviral, anticancer, and antimicrobial agents.
Industry: It is utilized in the development of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 7-Chlorodioxindole involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes and receptors, leading to its biological effects. For instance, it has been shown to interfere with viral replication by targeting host cell pathways, demonstrating both prophylactic and therapeutic effects .
Comparison with Similar Compounds
- 6-Chloro-2-oxindole
- 5-Chloro-2-oxindole
- 3-Methyl-2-oxindole
- 2-Oxindole
Comparison: 7-Chlorodioxindole is unique due to the specific position of the chlorine atom, which influences its reactivity and biological activity.
Properties
IUPAC Name |
7-chloro-3-hydroxy-1,3-dihydroindol-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO2/c9-5-3-1-2-4-6(5)10-8(12)7(4)11/h1-3,7,11H,(H,10,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBVPMTYXTHDWJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NC(=O)C2O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10912766 | |
Record name | 7-Chloro-3H-indole-2,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10912766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99304-29-7 | |
Record name | 2H-Indol-2-one, 1,3-dihydro-7-chloro-3-hydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099304297 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Chloro-3H-indole-2,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10912766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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